molecular formula C15H16ClNO2S B4386442 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide

1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide

Cat. No. B4386442
M. Wt: 309.8 g/mol
InChI Key: IKMCZFDMXLDSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide, also known as CEPMS, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In

Mechanism of Action

The exact mechanism of action of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins and other inflammatory mediators. It may also modulate the activity of ion channels and receptors involved in pain perception and transmission.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of various inflammatory and pain-related conditions. It has also been found to reduce fever and body temperature in animal models of fever.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using standard analytical techniques. It also possesses a range of biological activities, making it a versatile tool for studying various biological pathways.
However, there are also some limitations to the use of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. It may also have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for the study of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide. One potential direction is the design and synthesis of novel 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide derivatives with improved biological activity and selectivity. Another direction is the elucidation of the exact mechanism of action of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide, which could lead to the development of more targeted therapies for various inflammatory and pain-related conditions. Finally, the use of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide as a scaffold for the design of novel drugs targeting various biological pathways could be explored further.

Scientific Research Applications

1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. It has also been studied for its potential use as a scaffold for the design of novel drugs targeting various biological pathways.

properties

IUPAC Name

1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-2-17(14-9-4-3-5-10-14)20(18,19)12-13-8-6-7-11-15(13)16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMCZFDMXLDSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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